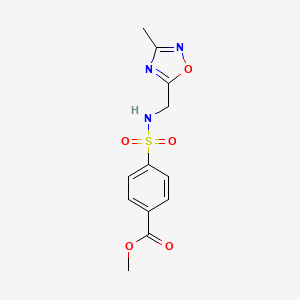![molecular formula C21H27N3O2 B2995128 N-(1-cyanocyclopentyl)-2-[4-(4-methylbenzoyl)piperidin-1-yl]acetamide CAS No. 1259205-15-6](/img/structure/B2995128.png)
N-(1-cyanocyclopentyl)-2-[4-(4-methylbenzoyl)piperidin-1-yl]acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-cyanocyclopentyl)-2-[4-(4-methylbenzoyl)piperidin-1-yl]acetamide, also known as CPP-109, is a compound that has been researched for its potential use in treating addiction and neurological disorders. In
科学研究应用
N-(1-cyanocyclopentyl)-2-[4-(4-methylbenzoyl)piperidin-1-yl]acetamide has been studied for its potential use in treating addiction, specifically cocaine and alcohol addiction. Research has shown that N-(1-cyanocyclopentyl)-2-[4-(4-methylbenzoyl)piperidin-1-yl]acetamide can inhibit the activity of the enzyme responsible for breaking down cocaine in the body, leading to a decrease in the rewarding effects of cocaine use. Additionally, N-(1-cyanocyclopentyl)-2-[4-(4-methylbenzoyl)piperidin-1-yl]acetamide has been shown to reduce alcohol consumption in animal models.
作用机制
N-(1-cyanocyclopentyl)-2-[4-(4-methylbenzoyl)piperidin-1-yl]acetamide works by inhibiting the activity of the enzyme responsible for breaking down cocaine in the body, leading to an increase in the levels of the active metabolite of cocaine. This increase in active metabolite levels leads to a decrease in the rewarding effects of cocaine use. Additionally, N-(1-cyanocyclopentyl)-2-[4-(4-methylbenzoyl)piperidin-1-yl]acetamide has been shown to modulate the activity of glutamate receptors, which may contribute to its efficacy in treating addiction and neurological disorders.
Biochemical and Physiological Effects:
N-(1-cyanocyclopentyl)-2-[4-(4-methylbenzoyl)piperidin-1-yl]acetamide has been shown to have a variety of biochemical and physiological effects. In addition to its effects on addiction, N-(1-cyanocyclopentyl)-2-[4-(4-methylbenzoyl)piperidin-1-yl]acetamide has been shown to have neuroprotective effects, reduce inflammation, and improve cognitive function in animal models. Additionally, N-(1-cyanocyclopentyl)-2-[4-(4-methylbenzoyl)piperidin-1-yl]acetamide has been shown to have a low potential for abuse and dependence.
实验室实验的优点和局限性
One advantage of using N-(1-cyanocyclopentyl)-2-[4-(4-methylbenzoyl)piperidin-1-yl]acetamide in lab experiments is its specificity for the enzyme responsible for breaking down cocaine, which allows for targeted inhibition of this enzyme. Additionally, N-(1-cyanocyclopentyl)-2-[4-(4-methylbenzoyl)piperidin-1-yl]acetamide has been shown to have a low potential for toxicity and side effects. One limitation of using N-(1-cyanocyclopentyl)-2-[4-(4-methylbenzoyl)piperidin-1-yl]acetamide in lab experiments is its limited solubility in aqueous solutions, which may require the use of organic solvents.
未来方向
There are several future directions for research on N-(1-cyanocyclopentyl)-2-[4-(4-methylbenzoyl)piperidin-1-yl]acetamide. One area of research is the potential use of N-(1-cyanocyclopentyl)-2-[4-(4-methylbenzoyl)piperidin-1-yl]acetamide in treating other addiction disorders, such as opioid addiction. Additionally, further research is needed to fully understand the mechanism of action of N-(1-cyanocyclopentyl)-2-[4-(4-methylbenzoyl)piperidin-1-yl]acetamide and its effects on glutamate receptors. Finally, research is needed to optimize the synthesis and formulation of N-(1-cyanocyclopentyl)-2-[4-(4-methylbenzoyl)piperidin-1-yl]acetamide for clinical use.
合成方法
The synthesis of N-(1-cyanocyclopentyl)-2-[4-(4-methylbenzoyl)piperidin-1-yl]acetamide involves the reaction of 1-cyanocyclopentylamine with 4-(4-methylbenzoyl)piperidine in the presence of acetic anhydride and triethylamine. The resulting N-(1-cyanocyclopentyl)-2-[4-(4-methylbenzoyl)piperidin-1-yl]acetamide is then purified using column chromatography.
属性
IUPAC Name |
N-(1-cyanocyclopentyl)-2-[4-(4-methylbenzoyl)piperidin-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O2/c1-16-4-6-17(7-5-16)20(26)18-8-12-24(13-9-18)14-19(25)23-21(15-22)10-2-3-11-21/h4-7,18H,2-3,8-14H2,1H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTPJNCNVGCUWBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2CCN(CC2)CC(=O)NC3(CCCC3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyanocyclopentyl)-2-[4-(4-methylbenzoyl)piperidin-1-yl]acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[3-(dibutylcarbamoyl)phenyl]boronic Acid](/img/structure/B2995045.png)
![2-((3-bromobenzyl)thio)-7-phenyl-3-(p-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2995046.png)
![2-(1,2-dimethyl-1H-indol-3-yl)-N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)-2-oxoacetamide](/img/structure/B2995048.png)
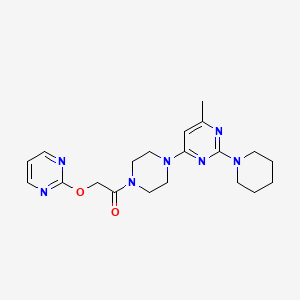
![N-(4-acetylphenyl)-2-[6-[(4-methyl-1,2,4-triazol-3-yl)sulfanylmethyl]-4-oxopyran-3-yl]oxyacetamide](/img/structure/B2995050.png)
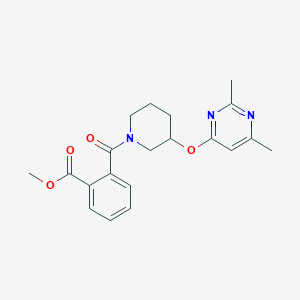

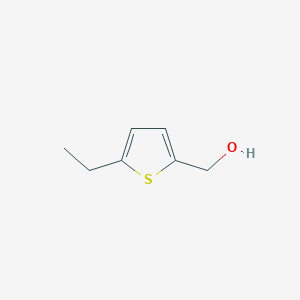
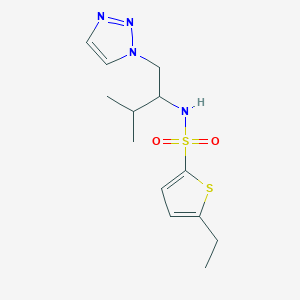
![4-((2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamido)methyl)-N,N-dimethylpiperidine-1-carboxamide](/img/structure/B2995059.png)

